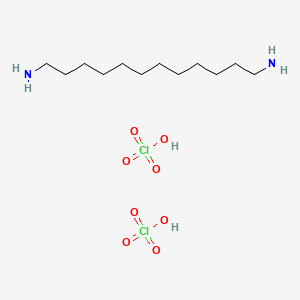
Dodecane-1,12-diamine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,12-diamine;perchloric acid is a compound that consists of dodecane-1,12-diamine and perchloric acid. Dodecane-1,12-diamine, also known as 1,12-dodecanediamine, is an organic compound with the formula NH2(CH2)12NH2. It is a linear aliphatic diamine with two amino groups at each end of a twelve-carbon chain. Perchloric acid is a strong acid with the formula HClO4. The combination of these two compounds forms a salt that has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanedinitrile (NC(CH2)10CN) in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to yield dodecane-1,12-diamine.
Another method involves the reaction of 1,12-dibromododecane with ammonia (NH3) in a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of dodecane-1,12-diamine.
Industrial Production Methods
Industrial production of dodecane-1,12-diamine typically involves the hydrogenation of dodecanedinitrile using a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Dodecane-1,12-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Dodecane-1,12-diamine;perchloric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and other organic compounds.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Used in the production of nylon-12, a type of polyamide used in various applications such as textiles and engineering plastics.
Mechanism of Action
The mechanism of action of dodecane-1,12-diamine;perchloric acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The perchloric acid component can act as a proton donor, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,10-Diaminodecane: A similar compound with a ten-carbon chain.
1,8-Diaminooctane: A similar compound with an eight-carbon chain.
1,6-Diaminohexane: A similar compound with a six-carbon chain.
Uniqueness
Dodecane-1,12-diamine is unique due to its longer carbon chain, which provides greater flexibility and potential for forming stable complexes with various molecules. This makes it particularly useful in applications such as polymer synthesis and drug delivery systems.
Properties
CAS No. |
557773-43-0 |
|---|---|
Molecular Formula |
C12H30Cl2N2O8 |
Molecular Weight |
401.28 g/mol |
IUPAC Name |
dodecane-1,12-diamine;perchloric acid |
InChI |
InChI=1S/C12H28N2.2ClHO4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*2-1(3,4)5/h1-14H2;2*(H,2,3,4,5) |
InChI Key |
FIGTWVSAXRPLFI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCN)CCCCCN.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















